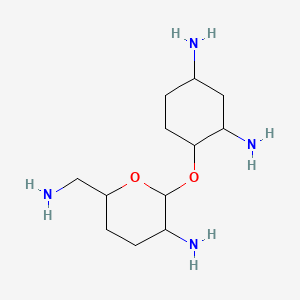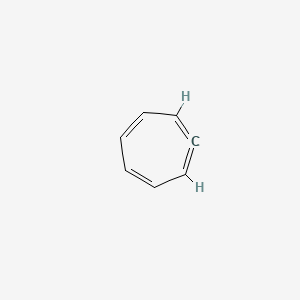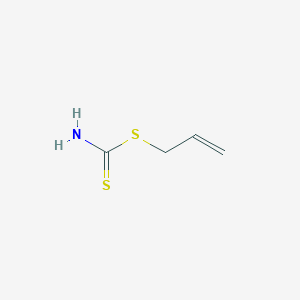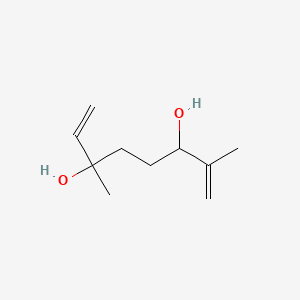
Aminomethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminomethanediol can be synthesized through the reaction of formaldehyde with ammonia in aqueous solution. This reaction forms this compound as an intermediate, which can further react to form hexamethylenetetramine . The reaction can be conducted in both gas phase and solution .
Industrial Production Methods
Industrial production methods for this compound typically involve the same reaction of formaldehyde with ammonia. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels to ensure the stability of the intermediate .
Analyse Chemischer Reaktionen
Types of Reactions
Aminomethanediol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form methanol and ammonia.
Substitution: This compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include formaldehyde, methanol, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Aminomethanediol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of aminomethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of formaldehyde and ammonia, which are involved in various metabolic processes . The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing the levels of formaldehyde and ammonia in the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aminomethanediol include:
Methanolamine: Another amino alcohol with similar properties and applications.
Hexamethylenetetramine: A compound formed from the reaction of this compound with formaldehyde.
Formaldehyde: A simple aldehyde that can be formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its structure as a hemiaminal, which allows it to participate in a variety of chemical reactions.
Eigenschaften
CAS-Nummer |
52435-79-7 |
|---|---|
Molekularformel |
CH5NO2 |
Molekulargewicht |
63.056 g/mol |
IUPAC-Name |
aminomethanediol |
InChI |
InChI=1S/CH5NO2/c2-1(3)4/h1,3-4H,2H2 |
InChI-Schlüssel |
RLQMACPTWZLKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


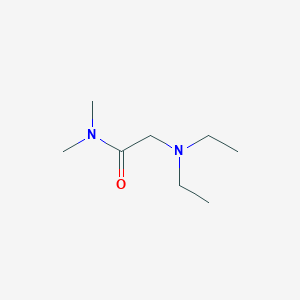
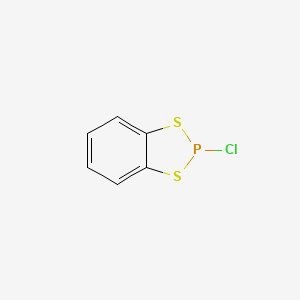
![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

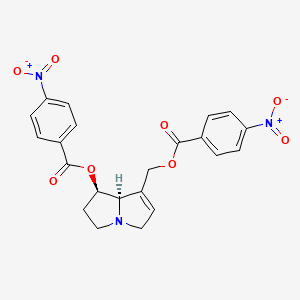
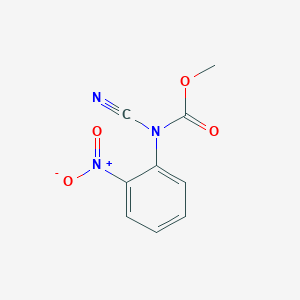
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
